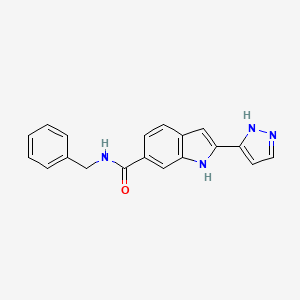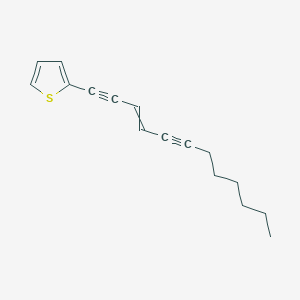
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene is a compound that features a thiophene ring substituted with a dodec-3-ene-1,5-diyn-1-yl group Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can be achieved through various methods. One common approach involves the condensation of thiophene with a suitable alkyne precursor under catalytic conditions. For example, the reaction between thiophene and a dodec-3-ene-1,5-diyn-1-yl halide in the presence of a palladium catalyst can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the double and triple bonds, converting them into single bonds and potentially forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial for its function in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecene: An alkene with a similar carbon chain length but lacking the thiophene ring and triple bonds.
2-(Dodec-3-en-1,5-diyn-1-yl)pyrazine: A compound with a similar alkyne chain but a different heterocyclic ring (pyrazine instead of thiophene).
Uniqueness
2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene is unique due to its combination of a thiophene ring with a dodec-3-ene-1,5-diyn-1-yl group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
823226-84-2 |
|---|---|
Formule moléculaire |
C16H18S |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2-dodec-3-en-1,5-diynylthiophene |
InChI |
InChI=1S/C16H18S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h9-10,12,14-15H,2-6H2,1H3 |
Clé InChI |
JFDJRPLZARFGPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC=CC#CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



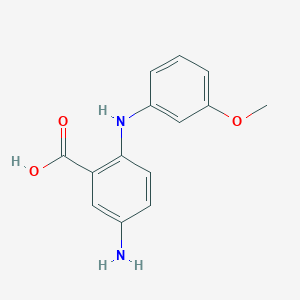
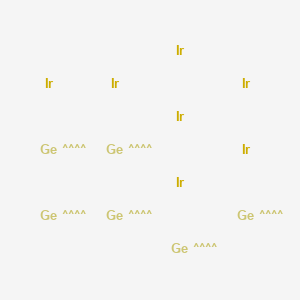
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
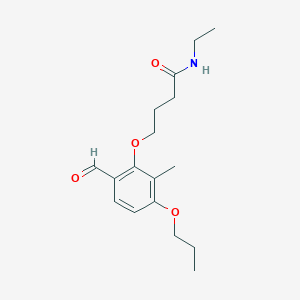
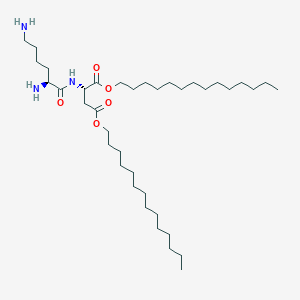
![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)

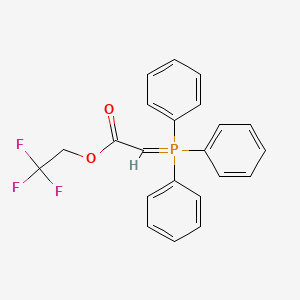
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)

